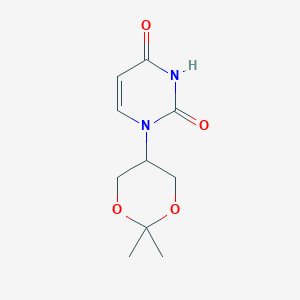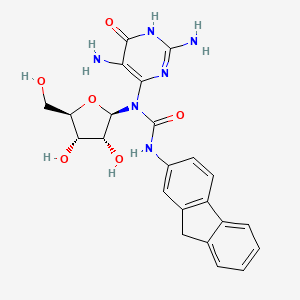![molecular formula C25H35N3O2 B14417947 N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) CAS No. 87040-60-6](/img/structure/B14417947.png)
N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features an acridine core linked to butan-1-amine groups via oxyethane bridges, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) typically involves the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through a series of condensation reactions involving anthranilic acid and formaldehyde.
Attachment of Oxyethane Bridges: The oxyethane bridges are introduced by reacting the acridine core with ethylene glycol under acidic conditions.
Introduction of Butan-1-amine Groups: The final step involves the reaction of the intermediate compound with butan-1-amine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-1-amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated groups.
Substitution: New compounds with substituted nucleophiles.
Aplicaciones Científicas De Investigación
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine core.
Medicine: Explored for its potential as an anticancer agent, given the known biological activity of acridine derivatives.
Industry: Utilized in the development of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) involves its interaction with biological molecules. The acridine core can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer therapies. The oxyethane and butan-1-amine groups enhance the compound’s solubility and facilitate its interaction with cellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[Acridine-3,6-diylbis(1H-1,2,3-triazole-1,4-diylbenzene-3,1-diyl)]bis[3-(diethylamino)propanamide]
- 2,2’-[3,6-Acridinediylbis(oxy)]bis(N,N-diethylethanamine)
Uniqueness
N,N’-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine) stands out due to its unique combination of an acridine core with oxyethane and butan-1-amine groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
87040-60-6 |
|---|---|
Fórmula molecular |
C25H35N3O2 |
Peso molecular |
409.6 g/mol |
Nombre IUPAC |
N-[2-[6-[2-(butylamino)ethoxy]acridin-3-yl]oxyethyl]butan-1-amine |
InChI |
InChI=1S/C25H35N3O2/c1-3-5-11-26-13-15-29-22-9-7-20-17-21-8-10-23(19-25(21)28-24(20)18-22)30-16-14-27-12-6-4-2/h7-10,17-19,26-27H,3-6,11-16H2,1-2H3 |
Clave InChI |
RFSNJQPUVJIJKL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCCNCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


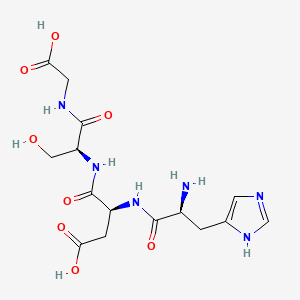
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![Bis[2,2-bis(hydroxymethyl)butyl] benzene-1,4-dicarboxylate](/img/structure/B14417869.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)

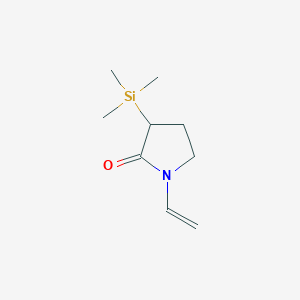
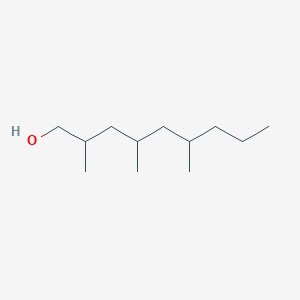
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
